4-[(2-fluorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
Scientific Research Applications
Antidiabetic Activity
- A study by Thakral and Singh (2019) synthesized derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl] benzoic acid, which demonstrated significant α-glucosidase and α-amylase inhibitory activity, indicating potential antidiabetic properties. This suggests that similar compounds, like 4-[(2-fluorophenyl)sulfamoyl]benzoic acid, may have similar applications in diabetes management (Thakral & Singh, 2019).
Carbonic Anhydrase Inhibitors
- Research by Mincione et al. (2001) demonstrated that certain sulfamoyl benzoic acid derivatives, including 4-chloro-3-sulfamoyl benzoic acid, act as inhibitors of carbonic anhydrase isozymes. These compounds showed promise as topical agents for treating glaucoma (Mincione et al., 2001).
Antiviral Activity
- Joubert, Foxen, and Malan (2018) studied N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide derivatives for anti-dengue virus activity. This suggests potential antiviral applications for related sulfamoyl benzoic acid compounds (Joubert et al., 2018).
Antimicrobial Activity
- El-Meguid (2014) synthesized compounds containing benzoimidazole and sulfamoyl moieties that demonstrated significant antimicrobial effects against various bacterial and fungal strains, indicating the potential of sulfamoyl benzoic acid derivatives in antimicrobial applications (El-Meguid, 2014).
Mechanism of Action
Target of Action
The primary target of 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the enzyme’s activity, potentially affecting the rate of conversion of carbon dioxide to bicarbonate and protons.
properties
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRKCDZYZMOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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